molecular formula C24H28O6 B14358380 2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid CAS No. 92758-78-6

2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid

Cat. No.: B14358380
CAS No.: 92758-78-6
M. Wt: 412.5 g/mol
InChI Key: KLJYLRQLKABUMN-UHFFFAOYSA-N
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Description

2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid is a complex organic compound featuring a carboxymethoxy group attached to a methylphenyl ring, which is further connected to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid typically involves multi-step organic reactions. The initial step often includes the formation of the methylphenyl ring, followed by the introduction of the carboxymethoxy group. The cyclohexyl ring is then attached through a series of substitution reactions. The final step involves the addition of the acetic acid moiety under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Carboxymethoxy)benzoic acid
  • 3-Methylphenylacetic acid
  • Cyclohexylphenoxyacetic acid

Uniqueness

2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

92758-78-6

Molecular Formula

C24H28O6

Molecular Weight

412.5 g/mol

IUPAC Name

2-[4-[1-[4-(carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid

InChI

InChI=1S/C24H28O6/c1-16-12-18(6-8-20(16)29-14-22(25)26)24(10-4-3-5-11-24)19-7-9-21(17(2)13-19)30-15-23(27)28/h6-9,12-13H,3-5,10-11,14-15H2,1-2H3,(H,25,26)(H,27,28)

InChI Key

KLJYLRQLKABUMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)OCC(=O)O)C)OCC(=O)O

Origin of Product

United States

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